(E)-Tetradec-11-enal

Description

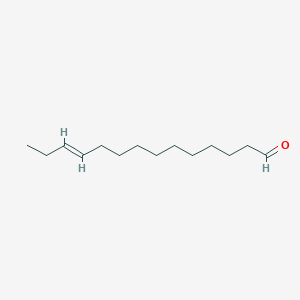

Structure

3D Structure

Properties

IUPAC Name |

(E)-tetradec-11-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYVVCZIOLVOK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885635 | |

| Record name | (11E)-11-Tetradecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35746-21-5, 70893-80-0 | |

| Record name | (E)-11-Tetradecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35746-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Tetradecenal, (11E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035746215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecene-11-al-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070893800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Tetradecenal, (11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (11E)-11-Tetradecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-tetradec-11-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-Tetradec-11-enal: A Technical Guide to its Discovery, Chemistry, and Application as a Lepidopteran Sex Pheromone

Abstract

(E)-Tetradec-11-enal is a pivotal semiochemical, primarily recognized as the major component of the female sex pheromone for the Eastern Spruce Budworm, Choristoneura fumiferana, one of North America's most destructive forest pests. This guide provides an in-depth technical exploration of its discovery, from the initial entomological observations to its chemical identification and characterization. We delve into the stereoselective synthetic routes developed for its production, the intricacies of its biological function, including neuronal perception by male moths, and the critical role of isomeric purity in eliciting a behavioral response. Furthermore, this document outlines the compound's successful application in Integrated Pest Management (IPM) strategies, particularly for population monitoring and mating disruption. This guide is intended for researchers, chemists, and pest management professionals, offering a comprehensive synthesis of historical context, chemical data, and field-proven applications.

The Dawn of Chemical Ecology: A Pheromonal Prelude

Chemical communication is a fundamental driver of behavior and physiology across the biological kingdoms. The modern era of this field, chemical ecology, was arguably launched with the coining of the term "pheromone" in 1959 by Peter Karlson and Martin Lüscher to describe chemical messengers acting between individuals of the same species.[1] This followed the landmark identification of bombykol, the sex attractant of the silkworm moth Bombyx mori, a feat that required the processing of hundreds of thousands of female moth glands and highlighted the analytical challenges of the time.[1] Pheromones are a class of semiochemicals that mediate intraspecific communication, governing critical behaviors such as mating, aggregation, and alarm signaling.[1] (E)-Tetradec-11-enal stands as a classic example of a sex pheromone, a molecule released by a female to attract a conspecific male for the purpose of reproduction.[1][2][3]

The Antagonist: Choristoneura fumiferana, The Eastern Spruce Budworm

The discovery of (E)-Tetradec-11-enal is intrinsically linked to the ecological and economic impact of the Eastern Spruce Budworm, Choristoneura fumiferana. This moth species is a native of North America and is considered one of the most destructive forest insects on the continent.[4] Its larvae feed voraciously on the needles of fir and spruce trees, leading to widespread defoliation.[4] Historical records and paleoecological studies show that spruce budworm populations undergo cyclical outbreaks every 30 to 40 years, capable of devastating millions of hectares of forest.[4][5] The immense damage caused by these outbreaks provided a powerful impetus for research into the moth's biology, seeking novel and targeted methods of control beyond broad-spectrum insecticides. Understanding the chemical signals governing its reproduction was identified as a key strategic goal.

The Path to Discovery: Identifying the Spruce Budworm's Signal

The identification of the spruce budworm's sex pheromone was a milestone in chemical ecology, showcasing a systematic approach that has become a template for subsequent research. The major component was first identified as trans-11-tetradecenal (the E-isomer) by Weatherston et al. in 1971.[6] Later work by Sanders and Weatherston in 1976 revealed that a small amount of the cis-11-tetradecenal (the Z-isomer) was also present and essential for optimal attraction.[6]

The process of identification is a multi-stage workflow requiring a combination of biological observation, chemical separation, and physiological bioassay.

Experimental Workflow: From Insect to Molecule

The foundational experiments involved a logical progression to isolate and identify the minute quantities of the active compound from female moths.

-

Pheromone Gland Excision: The pheromone-producing glands, located in the terminal abdominal segments of virgin female moths, were carefully excised. Using virgin females is critical, as mating can inhibit or alter pheromone production.

-

Solvent Extraction: The excised glands were pooled and extracted with a non-polar organic solvent (e.g., hexane or dichloromethane) to dissolve the lipophilic pheromone components.

-

Fractionation and Bioassay-Guided Purification: The crude extract, containing a complex mixture of compounds, was then subjected to chromatographic separation techniques like Gas Chromatography (GC). The effluent from the GC column was split. One portion was directed to a chemical detector (like a Flame Ionization Detector or Mass Spectrometer), while the other was passed over a male moth's antenna.

-

Electroantennographic Detection (EAD): This crucial bioassay, known as Electroantennography (EAG) or, when coupled with GC, GC-EAD, measures the electrical potential change across the antenna in response to an odorant.[7] When a biologically active compound (a pheromone component) eluted from the GC and passed over the antenna, a distinct electrical spike was recorded. This allowed researchers to pinpoint the exact retention time of the active molecule(s) within the complex mixture.

-

Spectroscopic Identification: The active fraction identified by GC-EAD was then analyzed using Mass Spectrometry (MS) to determine its molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its precise chemical structure, including the position and geometry of the double bond.

Chemical Profile and Synthesis

(E)-Tetradec-11-enal is a straight-chain aldehyde with a single double bond, whose stereochemistry is critical to its function.[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (E)-tetradec-11-enal | [8] |

| CAS Number | 35746-21-5 | [8][9] |

| Molecular Formula | C₁₄H₂₆O | [8][9] |

| Molecular Weight | 210.36 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid (est.) | [9] |

| Boiling Point | 289.95 °C @ 760 mmHg (est.) | [9] |

| logP (o/w) | 5.701 (est.) | [9] |

Stereoselective Synthesis

The commercial availability of (E)-Tetradec-11-enal for pest management relies on efficient and stereoselective chemical synthesis. A key challenge is the construction of the (E)-configured double bond. While numerous synthetic routes exist, a common strategy involves building the carbon skeleton via coupling reactions and then forming the alkene through a stereoselective reduction of an alkyne.

A representative synthetic approach can be devised starting from acetylene.[10]

-

Alkylation of Acetylene (Chain Elongation): Acetylene is sequentially deprotonated and alkylated to build the carbon backbone. For instance, reaction with sodium amide followed by an ethyl halide installs the ethyl group. A second deprotonation followed by reaction with a C10 ω-functionalized alkyl halide (e.g., 10-bromo-1-decanol, protected) forms the C14 alkyne precursor.[10]

-

Stereoselective Reduction (Alkyne to E-Alkene): The critical step is the reduction of the internal alkyne to the (E)-alkene. This is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia (Na/NH₃), which selectively produces the trans (E) isomer.

-

Deprotection and Oxidation: The protecting group on the terminal alcohol is removed, and the resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC) to yield the final product, (E)-Tetradec-11-enal.

Sources

- 1. (E)-Tetradec-11-enal | 35746-21-5 | Benchchem [benchchem.com]

- 2. Spruce budworm [tidcf.nrcan.gc.ca]

- 3. healthyforestpartnership.ca [healthyforestpartnership.ca]

- 4. Choristoneura fumiferana - Wikipedia [en.wikipedia.org]

- 5. healthyforestpartnership.ca [healthyforestpartnership.ca]

- 6. COMPONENTS OF THE SEX PHEROMONE GLAND OF THE EASTERN SPRUCE BUDWORM, CHORISTONEURA FUMIFERANA (LEPIDOPTERA: TORTRICIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 7. ockenfels-syntech.com [ockenfels-syntech.com]

- 8. E-11-TETRADECENAL | 35746-21-5 [chemicalbook.com]

- 9. (E)-11-tetradecenal, 35746-21-5 [thegoodscentscompany.com]

- 10. vaia.com [vaia.com]

The Olfactory Odyssey of (E)-Tetradec-11-enal: A Technical Guide to its Mechanism of Action as a Sex Pheromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Tetradec-11-enal is a potent sex pheromone utilized by several lepidopteran species, most notably the Eastern spruce budworm, Choristoneura fumiferana, a significant defoliator of coniferous forests in North America. Understanding the intricate molecular and neurophysiological mechanisms governing its action is paramount for the development of effective and environmentally benign pest management strategies. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of (E)-tetradec-11-enal's function, from its biosynthesis and release to its perception and the subsequent signal transduction cascade that culminates in a behavioral response. We delve into the key molecular players, including odorant-binding proteins, olfactory receptors, and sensory neuron membrane proteins, and detail the experimental methodologies used to elucidate their roles. This guide is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and pest management, offering both foundational knowledge and field-proven insights to drive future research and innovation.

Introduction: The Chemical Language of Moths

Insects have evolved sophisticated olfactory systems to navigate their environment, locate food sources, and find mates.[1] Sex pheromones, chemical signals released by one individual to influence the sexual behavior of another of the same species, are a cornerstone of this chemical communication.[2] For many moth species, these pheromones are blends of long-chain fatty acid derivatives, including aldehydes, alcohols, and acetates. (E)-Tetradec-11-enal is a primary component of the sex pheromone blend for several economically important moth species, including the spruce budworm (Choristoneura fumiferana), the western spruce budworm (Choristoneura occidentalis), and is also recognized by other pests like the European corn borer (Ostrinia nubilalis) and the cotton bollworm (Helicoverpa armigera).[2][3][4] The precise ratio of (E)- to (Z)-11-tetradecenal is often critical for species-specific mate recognition, with blends containing 92.5-99% of the (E) isomer being most attractive to male spruce budworms.[3] This guide will focus on the intricate journey of (E)-tetradec-11-enal, from its creation within the female moth to its ultimate effect on the male's behavior.

Biosynthesis of (E)-Tetradec-11-enal: A Multi-Enzymatic Symphony

The production of (E)-tetradec-11-enal within the female moth's pheromone gland is a multi-step enzymatic process, starting from common fatty acid precursors. While the complete pathway in Choristoneura fumiferana is still under active investigation, a general model can be constructed based on studies of related lepidopteran species.[5][6]

The proposed biosynthetic pathway involves the following key steps:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA.

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the ∆11 position of the fatty acid chain. The stereospecificity of this enzyme is crucial in determining the E/Z isomeric ratio of the final pheromone components.

-

Chain Shortening (β-oxidation): The C16 or C18 unsaturated fatty acid is then shortened by two carbons via a controlled round of β-oxidation to yield a C14 fatty acyl-CoA precursor.

-

Reduction to Alcohol: A pheromone gland-specific fatty-acyl reductase (pgFAR) reduces the fatty acyl-CoA to the corresponding fatty alcohol, (E)-11-tetradecen-1-ol.[7][8] These FARs are key enzymes in generating the diversity of oxygenated functional groups in moth pheromones.[7]

-

Oxidation to Aldehyde: Finally, a fatty alcohol oxidase converts (E)-11-tetradecen-1-ol to the final active aldehyde, (E)-tetradec-11-enal.[5]

Temporal changes in the abundance of monounsaturated fatty acid precursors within the pheromone gland of C. fumiferana have been shown to correlate with the production of the primary sex pheromone components, suggesting a tightly regulated biosynthetic process.[6]

}

Perception of the Pheromone Signal: A Journey Across the Sensillum

The detection of (E)-tetradec-11-enal by the male moth is a complex process that occurs within specialized olfactory sensilla on the antennae. This journey involves several key protein players that ensure the hydrophobic pheromone molecule reaches its designated receptor.

The Olfactory Sensillum: The Gateway to the Nervous System

The antennae of male moths are adorned with thousands of hair-like structures called sensilla trichodea, which are specialized for detecting sex pheromones. Each sensillum houses the dendrites of one or more olfactory receptor neurons (ORNs) bathed in a fluid known as the sensillar lymph. The cuticular wall of the sensillum is perforated by numerous nanopores, which allow pheromone molecules to enter.

Odorant-Binding Proteins (OBPs): The Molecular Chaperones

(E)-Tetradec-11-enal is a hydrophobic molecule, and its transport through the aqueous sensillar lymph to the dendritic membrane of the ORN is facilitated by Odorant-Binding Proteins (OBPs). These small, soluble proteins are secreted in high concentrations into the sensillar lymph by auxiliary cells. OBPs are thought to bind to incoming pheromone molecules, solubilize them, and transport them to the olfactory receptors. While the specific OBP that binds (E)-tetradec-11-enal in C. fumiferana has not been definitively identified, fluorescence ligand-binding assays with OBPs from other species have demonstrated their ability to bind various pheromone components with strong affinity.[9]

Olfactory Receptors (ORs): The Gatekeepers of Neuronal Activation

The primary recognition of (E)-tetradec-11-enal occurs at the dendritic membrane of the ORN, where it interacts with a specific Olfactory Receptor (OR). Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimeric complex composed of a specific, ligand-binding OR subunit and a highly conserved co-receptor subunit known as Orco. Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, leading to the opening of a non-selective cation channel and depolarization of the neuronal membrane.

While the specific OR that responds to (E)-tetradec-11-enal in C. fumiferana has not yet been functionally characterized and named, studies on related species have identified receptors for structurally similar pheromones. For instance, in Epiphyas postvittana, EposOR30 has been identified as the receptor for (E)-11-tetradecenyl acetate.[10] The identification and characterization of the specific OR for (E)-tetradec-11-enal in C. fumiferana is a critical area for future research.

Sensory Neuron Membrane Proteins (SNMPs): Aiding in Ligand Transfer

Sensory Neuron Membrane Proteins (SNMPs) are transmembrane proteins located on the dendrites of ORNs that are thought to play a crucial role in the recognition of lipid-derived pheromones. It is hypothesized that SNMP facilitates the transfer of the hydrophobic pheromone molecule from the OBP to the OR.

Signal Transduction and Neuronal Response

The binding of (E)-tetradec-11-enal to its cognate OR initiates a cascade of events that transforms a chemical signal into an electrical one, ultimately leading to a behavioral response.

-

Depolarization: The opening of the OR-Orco ion channel leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing a depolarization of the ORN's dendritic membrane. This initial graded potential is known as the receptor potential.

-

Action Potential Generation: If the receptor potential reaches a certain threshold, it triggers the firing of action potentials (spikes) that propagate down the axon of the ORN.

-

Signal Transmission to the Brain: The axons of the ORNs project to specific spherical structures in the antennal lobe of the insect brain called glomeruli. ORNs expressing the same OR converge on the same glomerulus, creating a specific spatial map of olfactory information.

-

Neural Processing and Behavioral Output: Within the antennal lobe, the olfactory information is processed by a network of local interneurons and projection neurons. This processed information is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs and ultimately leads to a behavioral response, such as upwind flight towards the pheromone source.

}

Experimental Methodologies for Studying Pheromone Perception

A variety of electrophysiological and molecular techniques are employed to investigate the mechanism of action of insect sex pheromones.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. It provides a general measure of the olfactory sensitivity of the antenna to a particular compound. Dose-response curves generated from EAG recordings can indicate the relative potency of different pheromone components.[11] In C. fumiferana, EAG studies have shown that the antennae of both males and females respond to the sex pheromone, with males exhibiting a lower threshold and higher peak response.[11]

Table 1: Representative EAG Dose-Response Data for a Moth Species

| Pheromone Concentration (µg) | Mean EAG Response (mV) ± SE |

|---|---|

| 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.8 ± 0.1 |

| 1 | 1.5 ± 0.2 |

| 10 | 2.1 ± 0.3 |

| 100 | 2.5 ± 0.3 |

Note: This is a representative table based on typical EAG data and does not reflect specific data for (E)-Tetradec-11-enal due to a lack of publicly available tabulated data.

}

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual ORNs within a single sensillum.[12] This method provides detailed information about the specificity, sensitivity, and temporal response patterns of individual neurons to different odorants. SSR has been instrumental in demonstrating the dose-dependent response of ORNs in C. fumiferana to (E)-tetradec-11-enal.[2]

Table 2: Single-Sensillum Recording (SSR) Response of Choristoneura fumiferana Olfactory Receptor Neurons to (E)-Tetradec-11-enal

| Dosage (mg) | Mean Spike Frequency (spikes/s) ± SE |

|---|---|

| 1.00E-08 | 15.6 ± 2.6 |

| 1.00E-07 | 35.2 ± 5.8 |

| 1.00E-06 | 58.9 ± 9.1 |

| 1.00E-05 | 75.3 ± 10.2 |

(Data adapted from Pheromone and Host Plant Odor Detection in Eastern Spruce Budworm, Choristoneura fumiferana Clemens (Lepidoptera: Tortricidae).[2])

}

Heterologous Expression Systems

To functionally characterize specific ORs, they can be expressed in heterologous systems, such as Xenopus oocytes or modified Drosophila melanogaster ORNs (the "empty neuron" system).[13] These systems allow researchers to test the response of a single, known OR to a panel of potential ligands, thereby deorphanizing the receptor and determining its specific ligand-binding profile.

Molecular Techniques

Standard molecular biology techniques, such as RNA sequencing (RNA-Seq) and quantitative PCR (qPCR), are used to identify and quantify the expression levels of genes encoding OBPs, ORs, SNMPs, and biosynthetic enzymes in the antennae and pheromone glands.

Conclusion and Future Directions

The mechanism of action of (E)-tetradec-11-enal as a sex pheromone is a testament to the elegance and specificity of insect chemical communication. From its precise biosynthesis to its detection by a sophisticated olfactory apparatus, each step is a potential target for the development of novel pest management strategies. While significant progress has been made in understanding this system, several key areas warrant further investigation:

-

Identification and Functional Characterization of the Specific Olfactory Receptor: The definitive identification and characterization of the OR that binds (E)-tetradec-11-enal in C. fumiferana is a critical next step.

-

Quantitative Binding Studies: Determining the binding affinities of (E)-tetradec-11-enal to its cognate OBP and OR will provide a more complete quantitative picture of the initial steps of perception.

-

Elucidation of the Complete Biosynthetic Pathway: A detailed characterization of all the enzymes and intermediates involved in the biosynthesis of (E)-tetradec-11-enal in C. fumiferana will provide a more complete understanding of pheromone production.

-

Neuroethological Studies: Further investigation into how the neural signals generated by (E)-tetradec-11-enal are processed in the brain to elicit a specific behavioral response will provide deeper insights into the neural basis of insect behavior.

A thorough understanding of the molecular and neurophysiological underpinnings of (E)-tetradec-11-enal's activity will not only advance our fundamental knowledge of insect olfaction but also pave the way for the development of highly specific and sustainable methods for the control of the Eastern spruce budworm and other devastating agricultural and forest pests.

References

-

Pheromone and Host Plant Odor Detection in Eastern Spruce Budworm, Choristoneura fumiferana Clemens (Lepidoptera: Tortricidae). (2023). MDPI. [Link]

-

Field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends to male spruce budworm moths, Choristoneura fumiferana (Clemens). (n.d.). PubMed. [Link]

-

Functional Characterization of Odorant Receptors for Sex Pheromone (Z)-11-Hexadecenol in Orthaga achatina. (n.d.). ResearchGate. [Link]

-

Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. (n.d.). PMC. [Link]

-

Functional characterization of odorant receptor OR11 reveals aromatic compounds as oviposition repellents in tomato leaf miner, Tuta absoluta. (2025). Entomologia Generalis, 45(6), 1669-1677. [Link]

-

Evolution of multicomponent pheromone signals in small ermine moths involves a single fatty-acyl reductase gene. (n.d.). PNAS. [Link]

-

ELECTROANTENNOGRAMS FROM SPRUCE BUDWORM MOTHS (CHORISTONEURA FUMIFERANA) (LEPIDOPTERA: TORTRICIDAE) OF DIFFERENT AGES AND FOR VARIOUS PHEROMONE CONCENTRATIONS. (n.d.). The Canadian Entomologist. [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). Frontiers. [Link]

-

Chemistry and field evaluation of the sex pheromone of western spruce budworm, Choristoneura occidentalis, Freeman. (n.d.). PubMed. [Link]

-

Functional characterization of odorant receptor OR11 reveals aromatic compounds as oviposition repellents in tomato leaf miner, Tuta absoluta. (2025). ResearchGate. [Link]

-

Antagonistic interactions between odorants alter human odor perception. (n.d.). PMC. [Link]

-

Functional characterization of an olfactory receptor in the Oriental fruit fly, Bactrocera dorsalis, that responds to eugenol and isoeugenol. (2021). PubMed. [Link]

-

Use of a Sprayable Sex Pheromone Formulation in Landscape-Level Control of Choristoneura fumiferana Populations. (2022). Semantic Scholar. [Link]

-

Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. (2019). eLife. [Link]

-

Two fatty acyl reductases involved in moth pheromone biosynthesis. (2016). PubMed. [Link]

-

Various Bee Pheromones Binding Affinity, Exclusive Chemosensillar Localization, and Key Amino Acid Sites Reveal the Distinctive Characteristics of Odorant-Binding Protein 11 in the Eastern Honey Bee, Apis cerana. (2018). PubMed. [Link]

-

Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. (n.d.). Frontiers. [Link]

-

Functional Characterization of Olfactory Receptors in the Thyroid Gland. (2021). PubMed. [Link]

-

Spruce budworm (Choristoneura fumiferana) pheromone chemistry and behavioral responses to pheromone components and analogs. (n.d.). PubMed. [Link]

-

Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. (2016). PMC. [Link]

-

Response Plasticity of Drosophila Olfactory Sensory Neurons. (2024). MPG.PuRe. [Link]

-

Electroantennogram and Single Sensillum Recording in Insect Antennae. (n.d.). ResearchGate. [Link]

-

High-affinity olfactory receptor for the death-associated odor cadaverine. (n.d.). PubMed Central. [Link]

-

Olfactory receptor neuron responses of eastern spruce budworm, Choristoneura fumiferana Clemens. (Lepidoptera. (n.d.). bac-lac.gc.ca. [Link]

-

Pheromones and Semiochemicals of Choristoneura fumiferana (Lepidoptera: Tortricidae), the Eastern spruce budworm. (n.d.). The Pherobase. [Link]

Sources

- 1. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends to male spruce budworm moths,Choristoneura fumiferana (Clemens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and field evaluation of the sex pheromone of western spruce budworm,Choristoneura occidentalis, Freeman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Spruce budworm (Choristoneura fumiferana) pheromone chemistry and behavioral responses to pheromone components and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Various Bee Pheromones Binding Affinity, Exclusive Chemosensillar Localization, and Key Amino Acid Sites Reveal the Distinctive Characteristics of Odorant-Binding Protein 11 in the Eastern Honey Bee, Apis cerana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ELECTROANTENNOGRAMS FROM SPRUCE BUDWORM MOTHS (CHORISTONEURA FUMIFERANA) (LEPIDOPTERA: TORTRICIDAE) OF DIFFERENT AGES AND FOR VARIOUS PHEROMONE CONCENTRATIONS | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 12. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional characterization of odorant receptor OR11 reveals aromatic compounds as oviposition repellents in tomato leaf miner, Tuta absoluta - Entomologia Generalis Volume 45 Number 6 — Schweizerbart science publishers [schweizerbart.de]

The Pivotal Role of (E)-Tetradec-11-enal in the Mating Behavior of Choristoneura fumiferana: A Technical Guide

This guide provides an in-depth technical exploration of the multifaceted role of (E)-Tetradec-11-enal in the reproductive biology of the Eastern spruce budworm, Choristoneura fumiferana. Designed for researchers, scientists, and professionals in drug development and pest management, this document synthesizes foundational knowledge with practical, field-proven experimental insights. We will delve into the biosynthesis of this critical pheromone component, its perception by male moths, the resultant behavioral cascade, and the application of this understanding in modern pest control strategies.

Introduction: The Chemical Language of a Forest Defoliator

The Eastern spruce budworm, Choristoneura fumiferana, is a major defoliating insect of spruce and fir forests in North America.[1][2] Its populations can erupt into widespread outbreaks, causing significant economic and ecological damage. At the heart of its reproductive success lies a sophisticated system of chemical communication, orchestrated by sex pheromones. These semiochemicals are the primary means by which female moths signal their presence and reproductive readiness to males, often over considerable distances.[3][4] The principal component of the female-produced sex pheromone is (E)-Tetradec-11-enal, a molecule that triggers a cascade of innate behaviors in the male moth, culminating in mating.[1][5][6] Understanding the intricacies of this chemical communication channel is paramount for developing effective and environmentally benign strategies to manage spruce budworm populations.

Pheromone Composition and Biosynthesis: Crafting the Signal

The sex pheromone of C. fumiferana is not a single compound but a precise blend of isomers. The primary component is (E)-11-tetradecenal, which constitutes approximately 95% of the blend, with the (Z)-11-tetradecenal isomer making up the remaining 5%.[2][6] This specific 95:5 ratio of E/Z isomers is crucial for optimal male attraction; blends outside of the 92.5-99% E isomer range are significantly less attractive.[7]

The biosynthesis of (E)-Tetradec-11-enal in the female's pheromone gland is a multi-step enzymatic process that begins with common fatty acid precursors.[8] In vivo labeling studies have indicated that trans-11-tetradecenyl acetate is a key intermediate, synthesized de novo from acetate units.[9] This acetate precursor is then converted to the corresponding alcohol, trans-11-tetradecenol, which is subsequently oxidized to the final aldehyde pheromone, (E)-Tetradec-11-enal.[5] This biosynthetic pathway provides a basis for understanding the species-specificity of the pheromone signal.

Perception and Signal Transduction in the Male Moth

The male spruce budworm's antennae are exquisitely sensitive instruments, designed to detect minute concentrations of the female sex pheromone.[3][10] The surface of the male's antennae is covered in specialized hair-like structures called sensilla trichodea, which house the olfactory receptor neurons (ORNs) responsible for pheromone detection.[11] The process of pheromone perception can be broken down into a series of key steps:

-

Adsorption and Transport: Pheromone molecules are adsorbed onto the waxy surface of the antennal cuticle and enter the sensillum lymph through pores.[3]

-

Pheromone Binding Proteins (PBPs): Within the aqueous sensillum lymph, hydrophobic pheromone molecules are solubilized and transported to the dendritic membrane of the ORNs by pheromone binding proteins.[12]

-

Receptor Activation: The PBP-pheromone complex interacts with specific pheromone receptors (PRs) located on the dendritic membrane of the ORNs.[12] This binding event triggers a conformational change in the receptor.

-

Signal Transduction: The activated receptor initiates an intracellular signaling cascade. In moths, this is often a metabotropic cascade involving G-proteins, phospholipase C (PLC), and the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This leads to the opening of ion channels and the depolarization of the ORN membrane, generating an electrical signal.

-

Signal Transmission: The electrical signal, in the form of action potentials, is transmitted along the axon of the ORN to the antennal lobe of the moth's brain. Here, the information is processed in specialized regions called macroglomerular complexes, leading to the initiation of a behavioral response.[4]

Quantifying the Response: Experimental Methodologies

To rigorously study the role of (E)-Tetradec-11-enal in C. fumiferana mating, a suite of specialized bioassays is employed. These techniques allow researchers to move from the chemical identification of the pheromone to the quantification of its electrophysiological and behavioral effects.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. It provides a rapid and sensitive assessment of which compounds are detected by the moth's antennae.

Protocol for Electroantennography:

-

Insect Preparation:

-

Electrode Placement:

-

Stimulus Preparation:

-

Prepare serial dilutions of synthetic (E)-Tetradec-11-enal and other test compounds in a high-purity solvent like hexane.

-

Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[15]

-

-

Stimulus Delivery:

-

Deliver a puff of charcoal-filtered, humidified air through the stimulus pipette, carrying the volatilized compound over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the resulting depolarization of the antenna (the EAG response) using an amplifier and data acquisition software.

-

Measure the amplitude of the negative deflection of the signal in millivolts (mV).

-

Normalize responses to a standard compound to allow for comparisons across preparations.

-

Causality Behind Experimental Choices: The use of an excised antenna provides a stable preparation for recording. The forked electrode allows for a secure and consistent connection. Serial dilutions of the pheromone are essential for creating a dose-response curve, which can reveal the sensitivity of the antenna to the compound. A solvent blank and a positive control are critical for validating the results.

Wind Tunnel Bioassays

Wind tunnel bioassays are the gold standard for studying the behavioral responses of moths to sex pheromones in a controlled, repeatable environment that simulates a natural odor plume.[16]

Protocol for Wind Tunnel Bioassay:

-

Wind Tunnel Setup:

-

Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and lighting that mimics the conditions during the moth's natural mating period (scotophase).[17]

-

-

Pheromone Source:

-

Load a rubber septum or filter paper with a precise amount of the synthetic pheromone blend (e.g., 95:5 (E/Z)-11-tetradecenal).[2]

-

Place the pheromone source at the upwind end of the wind tunnel.

-

-

Moth Preparation and Release:

-

Use virgin male moths that are of a consistent age and have been kept on a reversed light-dark cycle to ensure they are sexually receptive during the testing period.

-

Release individual males onto a platform at the downwind end of the tunnel.[18]

-

-

Behavioral Observations:

-

Observe and score the male's flight behavior for a set period (e.g., 2 minutes).[19] Key behaviors to record include:

-

Taking flight (TF): The male initiates flight.

-

Orientation flight (OR): The male flies upwind in a zig-zagging pattern within the pheromone plume.

-

Halfway to source (HW): The male successfully navigates to the midpoint of the tunnel.

-

Close approach (APP): The male flies within a defined distance of the pheromone source (e.g., 10 cm).[19]

-

Landing on source (LA): The male lands on or very near the pheromone source.[19][20]

-

-

-

Data Analysis:

-

For each treatment (e.g., different pheromone blends or concentrations), calculate the percentage of males exhibiting each behavior.

-

Use appropriate statistical tests (e.g., Chi-squared test) to compare the behavioral responses between treatments.

-

Causality Behind Experimental Choices: The controlled environment of the wind tunnel isolates the pheromone as the key variable influencing behavior. Scoring a sequence of behaviors provides a more detailed and quantitative measure of attraction than simply trapping. Using virgin males of a specific age ensures a consistent level of motivation to respond to the pheromone.

Application in Integrated Pest Management: Mating Disruption

A thorough understanding of the role of (E)-Tetradec-11-enal in C. fumiferana mating has led to the development of powerful pest management tools, most notably mating disruption.[2] This technique involves permeating the atmosphere of a forest with synthetic sex pheromone, which confuses male moths and prevents them from locating calling females, thereby disrupting mating and reducing the next generation's population.[21]

Various formulations of the synthetic pheromone have been developed for aerial application, including microencapsulated sprays.[21] The effectiveness of mating disruption is typically assessed by monitoring the catch of male moths in pheromone-baited traps and by measuring larval densities in treated versus untreated control plots.

Table 1: Representative Results of a Mating Disruption Trial for C. fumiferana

| Treatment | Mean Male Moth Trap Catch | Larval Density (larvae/branch) |

| Pheromone-Treated | 25 ± 8 | 5.2 ± 1.5 |

| Untreated Control | 250 ± 45 | 18.9 ± 4.2 |

Data are hypothetical and for illustrative purposes, but reflect the expected trend where trap catch is significantly reduced in treated areas. While trap catch reduction is often high, the impact on larval density can be more variable.[21]

While mating disruption can significantly reduce adult trap catches, its effect on subsequent larval populations can be influenced by factors such as population density and immigration of mated females.[21] Therefore, it is often employed as part of an early intervention strategy in areas with rising or "hot spot" populations.[2]

Conclusion

(E)-Tetradec-11-enal is the cornerstone of sexual communication in Choristoneura fumiferana. From its precise biosynthesis in the female pheromone gland to its highly sensitive detection by the male's antennae, this single molecule orchestrates a complex interplay of biochemistry, neurophysiology, and behavior that is essential for the propagation of the species. The in-depth understanding of this system, gained through rigorous experimental methodologies like electroantennography and wind tunnel bioassays, has not only advanced our fundamental knowledge of chemical ecology but has also provided a powerful, targeted, and environmentally sound tool for the management of this significant forest pest. Continued research into the nuances of pheromone communication will undoubtedly lead to even more refined and effective strategies for protecting our vital forest resources.

References

-

Pheromone and Host Plant Odor Detection in Eastern Spruce Budworm, Choristoneura fumiferana Clemens (Lepidoptera: Tortricidae). (2023). MDPI. Retrieved from [Link]

-

Pheromone and Host Plant Odor Detection in Eastern Spruce Budworm, Choristoneura fumiferana Clemens (Lepidoptera: Tortricidae). (2023). PubMed Central. Retrieved from [Link]

-

Five parameters used in the wind tunnel bioassay: take flight (TF),... (n.d.). ResearchGate. Retrieved from [Link]

-

Electroantennogram and Single Sensillum Recording in Insect Antennae. (n.d.). ResearchGate. Retrieved from [Link]

-

Aldehyde Pheromones in Lepidoptera: Evidence for an Acetate Ester Precursor in Choristoneura fumiferana. (n.d.). PubMed. Retrieved from [Link]

-

Pheromone transduction in moths. (2010). PubMed. Retrieved from [Link]

-

Wind Tunnels in Pheromone Research. (n.d.). Entomology. Retrieved from [Link]

-

Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). PMC - NIH. Retrieved from [Link]

-

Use of a Sprayable Sex Pheromone Formulation in Landscape-Level Control of Choristoneura fumiferana Populations. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pheromone Transduction in Moths. (n.d.). Frontiers. Retrieved from [Link]

-

Field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends to male spruce budworm moths, Choristoneura fumiferana (Clemens). (n.d.). PubMed. Retrieved from [Link]

-

Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. (n.d.). USDA ARS. Retrieved from [Link]

-

Male Pheromones in Moths. (2016). University of California Press. Retrieved from [Link]

-

SEX PHEROMONES AND BEHAVIORAL BIOLOGY OF THE CONIFEROPHAGOUS CHORISTONEURA. (n.d.). Annual Reviews. Retrieved from [Link]

-

Early Intervention Strategy – Pheromone Development. (n.d.). Healthy Forest Partnership. Retrieved from [Link]

-

Pheromone reception in moths: from molecules to behaviors. (n.d.). PubMed. Retrieved from [Link]

-

COMPONENTS OF THE SEX PHEROMONE GLAND OF THE EASTERN SPRUCE BUDWORM, CHORISTONEURA FUMIFERANA (LEPIDOPTERA: TORTRICIDAE). (2012). The Canadian Entomologist - Cambridge University Press & Assessment. Retrieved from [Link]

-

Choristoneura fumiferana – 3638. (n.d.). Moth Photographers Group - Mississippi State University. Retrieved from [Link]

-

Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. (2022). Research Trend. Retrieved from [Link]

-

ELECTROANTENNOGRAPHY. (n.d.). SYNTECH. Retrieved from [Link]

-

Pheromone Detection in Moths. (2020). Max Planck Institute for Chemical Ecology. Retrieved from [Link]

-

Principles of Spruce Budworm Integrated Pest Management. (n.d.). publications.gc.ca. Retrieved from [Link]

-

Defoliation of Norway Spruce by Spruce Budworm (Lepidoptera: Tortricidae) and Protection Using Bacillus thuringiensis. (n.d.). MDPI. Retrieved from [Link]

-

Choristoneura fumiferana. (n.d.). Wikipedia. Retrieved from [Link]

-

Behavioral responses of male moths to a pheromone lure in the wind... (n.d.). ResearchGate. Retrieved from [Link]

-

Forest Landscape Effects on Dispersal of Spruce Budworm Choristoneura fumiferana (Clemens, 1865) (Lepidoptera, Tortricidae) and Forest Tent Caterpillar Malacosoma disstria Hübner, 1820 (Lepidoptera, Lasiocampidae) Female Moths in Alberta, Canada. (n.d.). MDPI. Retrieved from [Link]

-

Olfactory receptor neuron responses of eastern spruce budworm, Choristoneura fumiferana Clemens. (Lepidoptera). (n.d.). bac-lac.gc.ca. Retrieved from [Link]

Sources

- 1. Pheromone and Host Plant Odor Detection in Eastern Spruce Budworm, Choristoneura fumiferana Clemens (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. healthyforestpartnership.ca [healthyforestpartnership.ca]

- 3. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 4. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COMPONENTS OF THE SEX PHEROMONE GLAND OF THE EASTERN SPRUCE BUDWORM, CHORISTONEURA FUMIFERANA (LEPIDOPTERA: TORTRICIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 6. Choristoneura fumiferana - Wikipedia [en.wikipedia.org]

- 7. Field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends to male spruce budworm moths,Choristoneura fumiferana (Clemens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Aldehyde Pheromones in Lepidoptera: Evidence for an Acetate Ester Precursor in Choristoneura fumiferana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pheromone and Host Plant Odor Detection in Eastern Spruce Budworm, Choristoneura fumiferana Clemens (Lepidoptera: Tortricidae) [mdpi.com]

- 12. Pheromone Detection in Moths [animal-physiol.uni-halle.de]

- 13. researchgate.net [researchgate.net]

- 14. ockenfels-syntech.com [ockenfels-syntech.com]

- 15. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ento.psu.edu [ento.psu.edu]

- 17. researchtrend.net [researchtrend.net]

- 18. ars.usda.gov [ars.usda.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Use of a Sprayable Sex Pheromone Formulation in Landscape-Level Control of Choristoneura fumiferana Populations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Ecology and Evolution of (E)-Tetradec-11-enal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Single Molecule in Insect Communication

(E)-Tetradec-11-enal is a fatty aldehyde that serves as a critical semiochemical, a chemical involved in communication, for numerous insect species.[1] Its primary and most studied role is as a sex pheromone, a chemical signal released by an organism to attract a mate.[2] In a vast chemical landscape, the specificity of this molecule, often as part of a precise blend with its geometric isomer (Z)-11-tetradecenal, allows for effective mate location and reproductive isolation, a cornerstone of speciation.[3][4] This guide delves into the multifaceted world of (E)-Tetradec-11-enal, exploring its biosynthesis, the neuroethology of its perception, its pivotal role in evolutionary biology, and the methodologies employed to unravel its complexities. Understanding this system provides a powerful model for chemical ecology and offers tangible applications in developing species-specific, environmentally benign pest control strategies.[5][6]

Section 1: Biosynthesis and Molecular Genetics of Pheromone Production

The production of (E)-Tetradec-11-enal is a specialized modification of common fatty acid metabolism, occurring within the pheromone glands of female moths.[2][7] The process is a cascade of enzymatic reactions that tailor a common precursor into a potent signaling molecule.

The biosynthetic pathway begins with a saturated fatty acid precursor, typically palmitic acid (C16) or stearic acid (C18), which is synthesized by the fatty acid synthase (FAS) complex.[8] A series of desaturase and chain-shortening enzymes then modify this precursor. The key step for creating the C14 backbone and the specific double bond at the 11th position is catalyzed by a ∆11-desaturase enzyme.[9] These specialized desaturases, often expressed only in the pheromone gland, are critical for generating the vast diversity of moth pheromones.[9][10]

The stereochemistry of the double bond (E or trans) is determined by the specific isoform of the desaturase. Following desaturation, the fatty acyl precursor is reduced to an alcohol by a fatty acid reductase (FAR). Finally, the alcohol is converted to the final aldehyde, (E)-Tetradec-11-enal, by an alcohol oxidase.[11]

The genetic basis for this pathway is a subject of intense evolutionary study. The genes encoding the key enzymes, particularly the desaturases and reductases, show remarkable diversification. For instance, in the well-studied European Corn Borer (Ostrinia nubalis), the ratio of E to Z isomers in the pheromone blend is controlled by a single autosomal gene that influences the desaturase activity.[12] This genetic simplicity provides a powerful system for studying how a single gene change can lead to a different chemical signal, potentially driving the formation of new species.[3]

Caption: Biosynthetic pathway of (E)-Tetradec-11-enal from a fatty acid precursor.

Section 2: Neuroethology of Pheromone Perception

The detection of (E)-Tetradec-11-enal by a male moth is a feat of sensitivity and specificity. This process begins at the antennae, which are covered in specialized sensory hairs called sensilla.

-

Signal Capture and Transport : Pheromone molecules enter the sensilla through pores and are bound by Pheromone-Binding Proteins (PBPs) . These proteins are thought to solubilize the hydrophobic pheromone molecules and transport them across the aqueous sensillar lymph to the receptors.[2]

-

Receptor Binding : The pheromone-PBP complex interacts with Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs).[2][13] Insect ORs are a unique class of ligand-gated ion channels.[13] The specificity of the response is determined by which ORs are activated. In species that use a blend of E and Z isomers, there are typically distinct populations of OSNs, each housing ORs tuned to one of the specific isomers.[12]

-

Signal Transduction : Upon binding, the OR undergoes a conformational change, opening the ion channel and causing a depolarization of the OSN. This generates an action potential, an electrical signal that travels down the neuron's axon.

-

Neural Processing : The axons of the OSNs project to a specific region of the insect brain called the antennal lobe. Here, they synapse in distinct spherical structures called glomeruli. All neurons expressing the same OR converge on the same glomerulus. This anatomical organization creates a map of olfactory information, where the specific blend of (E)- and (Z)-Tetradec-11-enal is encoded by the pattern of activated glomeruli. This information is then processed by higher brain centers, leading to a behavioral response, such as upwind flight towards the female.

The evolution of the perception system is tightly linked with the evolution of the pheromone signal itself. A mutation causing a change in the female's pheromone blend is unlikely to become established in a population unless males evolve a corresponding change in their receptor repertoire to detect the new blend.[4]

Section 3: A Model System for Evolution: Ostrinia nubilalis

The European Corn Borer (Ostrinia nubilalis) provides a classic case study in the evolution of chemical communication and its role in speciation.[3] This species exists as two distinct pheromone races, known as the E-strain and the Z-strain.[14]

-

E-strain females produce a pheromone blend that is approximately 99:1 (E)- to (Z)-11-tetradecenyl acetate (a closely related compound to the aldehyde).

-

Z-strain females produce the opposite blend, around 3:97 E:Z.

Males of each strain show a strong preference for the blend produced by their own females, leading to significant reproductive isolation between the two races, even when they occur in the same location.[12][14]

Genetic studies have revealed that three key genetic loci control this difference:

-

An autosomal gene controls the isomeric ratio of the pheromone produced by females.[12]

-

A sex-linked gene on the Z chromosome determines the male's behavioral response (flight preference).[12]

-

A separate autosomal gene controls the tuning of the male's olfactory receptor neurons.[12]

The fact that these critical genes for production and reception are not linked presents an evolutionary puzzle: how can a signal and its corresponding response evolve in concert?[3] This system suggests that even with unlinked genetics, selection can act on both the sender and receiver to maintain the integrity of the communication channel, driving the divergence of populations and ultimately leading to the formation of new species.[3][4]

Table 1: Pheromone Blend Ratios in Ostrinia nubilalis Races

| Race | (E)-11-tetradecenyl acetate % | (Z)-11-tetradecenyl acetate % | Male Response |

| E-Race | 96:4 to 99:1 | 4:1 to 1:99 | Strong attraction |

| Z-Race | 3:97 | 97:3 | Strong attraction |

| Hybrids | (Intermediate) | (Intermediate) | Attraction to intermediate blends |

Source: Data synthesized from multiple studies on O. nubilalis pheromone polymorphism.[14]

Section 4: Methodologies in Pheromone Research

The study of (E)-Tetradec-11-enal relies on a suite of sophisticated analytical and behavioral techniques.

Protocol 1: Pheromone Extraction and Analysis via GC-EAD

This protocol is a self-validating system that simultaneously identifies the chemical structure and confirms its biological activity.

Objective: To identify biologically active compounds from a female moth's pheromone gland.

Materials:

-

Adult female moths (at peak calling time)

-

Dissecting microscope and fine forceps

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Gas Chromatograph with Electroantennographic Detector (GC-EAD)

-

Adult male moth antenna

Procedure:

-

Gland Excision: Under the microscope, carefully excise the pheromone gland, located in the intersegmental membrane between the 8th and 9th/10th abdominal segments.[7]

-

Extraction: Place the gland directly into a vial containing 50-100 µL of hexane. Agitate gently for 5-10 minutes.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen. Avoid complete evaporation.

-

GC-EAD Setup: Prepare the GC-EAD system. The column effluent is split, with half going to the Flame Ionization Detector (FID) for chemical detection and the other half going to the EAD, where it is passed over a prepared male antenna.

-

Antenna Preparation: Excise a male antenna at the base and mount it between two electrodes using conductive gel.

-

Injection and Analysis: Inject 1-2 µL of the extract into the GC.

-

Data Interpretation: Record the two outputs simultaneously. A peak on the FID trace that corresponds in time with a depolarization event (a peak) on the EAD trace indicates a compound that the male antenna can detect. This provides strong evidence that the compound is a pheromone component.

Causality: Using the male antenna as a biological detector ensures that the identified compounds are not just metabolic byproducts but are actively perceived by the insect's olfactory system.

Caption: Workflow for identifying active pheromone components using GC-EAD.

Protocol 2: Wind Tunnel Behavioral Bioassay

Objective: To quantify the attractiveness of synthetic (E)-Tetradec-11-enal or blends to male moths.

Materials:

-

Wind tunnel with controlled airflow (e.g., 30 cm/s) and light (e.g., dim red light)

-

Synthetic pheromone compound(s) dissolved in hexane

-

Dispenser (e.g., rubber septum or filter paper)

-

Release cage for male moths

-

Video recording equipment

Procedure:

-

Preparation: Load a dispenser with a known quantity of the synthetic pheromone solution. As a control, prepare a dispenser with only the solvent (hexane). Allow the solvent to evaporate.

-

Acclimation: Place sexually mature male moths in the release cage and allow them to acclimate to the wind tunnel environment for at least 30 minutes.

-

Assay (Control): Place the solvent-only dispenser at the upwind end of the tunnel. Release the males and record their behavior for 5 minutes. Key behaviors to score include activation (wing fanning), take-off, upwind flight, and contact with the source.

-

Assay (Treatment): Replace the control with the pheromone dispenser. Use a new cohort of males and repeat the observation and scoring process.

-

Data Analysis: Compare the percentage of males exhibiting each key behavior between the control and treatment groups. Statistical analysis (e.g., Chi-squared test) is used to determine if the pheromone elicits a significantly stronger response than the solvent alone.

Trustworthiness: The inclusion of a solvent-only control is critical to validate that the observed behaviors are a response to the chemical cue and not to the experimental setup itself. Comparing different blends (e.g., varying E:Z ratios) allows for precise determination of the optimal attractive signal.

Conclusion and Future Directions

(E)-Tetradec-11-enal and its associated communication system represent a powerful model for understanding the interplay between chemistry, neurobiology, and evolution. The tight co-evolution between pheromone production and reception provides a clear window into the mechanisms of speciation.[15] While much has been learned from model organisms like Ostrinia, the chemical diversity of moth pheromones is vast, with the pheromones of only 1-2% of lepidopteran species having been identified.[16]

Future research, leveraging advances in genomics and gene editing (e.g., CRISPR/Cas9), will continue to unravel the precise genetic changes that lead to novel signals and preferences.[6] This knowledge will not only deepen our understanding of evolutionary processes but also enhance our ability to develop highly specific and sustainable methods for managing insect pests in agriculture and forestry.[5]

References

- Benchchem. (E)-Tetradec-11-enal | 35746-21-5.

- MDPI. (2019). Evolution of the Sex Pheromone Communication System in Ostrinia Moths.

- The Good Scents Company. (Z)-11-tetradecenal, 35237-64-0.

- National Center for Biotechnology Information (PMC). (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts.

- Oxford Academic. (2017). Pheromone Communication in Moths: Evolution, Behavior, and Application.

- PubMed. Identification and biosynthesis of (E,E)-10,12-tetradecadienyl acetate in Spodoptera littoralis female sex pheromone gland.

- YouTube. (2025). [Chemistry] Devise a synthesis of (E)-tetradec-11-enal, a sex pheromone of the spruce budworm, a pes.

- Proceedings of the National Academy of Sciences (PNAS). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone.

- MDPI. (2021). Pheromone Race Composition of Ostrinia nubilalis (Lepidoptera: Crambidae) and Larval Co-Occurrence with Sesamia nonagrioides (Lepidoptera: Noctuidae) in Maize in Central-Eastern Italy.

- Schal Lab, NC State University. Evolution of moth communication systems.

- MDPI. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae).

- ResearchGate. (2025). Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone.

- BioOne Complete. Sex Pheromone Gland of the Female European Corn Borer Moth, Ostrinia nubilalis (Lepidoptera, Pyralidae): Ultrastructural and Biochemical Evidences.

- Wikipedia. Olfactory receptor.

- Proceedings of the National Academy of Sciences (PNAS). (2023). A tale of two copies: Evolutionary trajectories of moth pheromone receptors.

- MySkinRecipes. (E)-Tetradec-11-enal.

- MDPI. (2019). Transcriptomic Analysis Reveals Insect Hormone Biosynthesis Pathway Involved in Desynchronized Development Phenomenon in Hybridized Sibling Species of Tea Geometrids (Ectropis grisescens and Ectropis obliqua).

- ChemicalBook. E-11-TETRADECENAL | 35746-21-5.

- University of Amsterdam. (2023). Study reveals new insights into moth pheromone evolution.

- National Center for Biotechnology Information (PMC). No Linkage between Genes Controlling Female Pheromone Production and Male Pheromone Response in the European Corn Borer, Ostrinia Nubilalis Hubner (Lepidoptera; Pyralidae).

- Proceedings of the National Academy of Sciences (PNAS). Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone.

Sources

- 1. E-11-TETRADECENAL | 35746-21-5 [chemicalbook.com]

- 2. (E)-Tetradec-11-enal | 35746-21-5 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Evolution of moth communication systems – Schal Lab: Urban Entomology, Chemical Ecology, Insect Behavior & Physiology [schal-lab.cals.ncsu.edu]

- 5. (E)-Tetradec-11-enal [myskinrecipes.com]

- 6. Study reveals new insights into moth pheromone evolution - University of Amsterdam [uva.nl]

- 7. bioone.org [bioone.org]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. No Linkage between Genes Controlling Female Pheromone Production and Male Pheromone Response in the European Corn Borer, Ostrinia Nubilalis Hubner (Lepidoptera; Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

natural occurrence of (E)-Tetradec-11-enal in insects

An In-Depth Technical Guide to the Natural Occurrence of (E)-Tetradec-11-enal in Insects

Introduction: The Silent Language of Semiochemicals

In the intricate world of insects, chemical communication is a predominant and highly sophisticated mode of interaction. Semiochemicals, the messenger molecules that carry information between organisms, govern a vast array of behaviors crucial for survival and reproduction. Among these, pheromones, which mediate intraspecific communication, are of paramount importance. (E)-Tetradec-11-enal is a notable example of a straight-chain lepidopteran pheromone, a volatile aldehyde that plays a critical role as a sex pheromone for numerous insect species.[1][2] Its primary function is to mediate mate location and recognition, making it a key player in the reproductive success of these species.[1] This guide provides a comprehensive overview of the , its biosynthesis, methodologies for its study, and its application in pest management, tailored for researchers and professionals in chemical ecology and drug development.

Occurrence and Role of (E)-Tetradec-11-enal in the Insect Kingdom

(E)-Tetradec-11-enal has been identified as a crucial sex pheromone component in a variety of insect species, predominantly within the order Lepidoptera.[3][4] Its effectiveness often depends on its presence in a specific blend with other compounds, particularly its geometric isomer, (Z)-11-tetradecenal. The precise ratio of these isomers is critical for species-specific attraction and reproductive isolation.

One of the most well-documented examples is the eastern spruce budworm (Choristoneura fumiferana) , a major defoliator of spruce and fir trees in North America.[5][6] The female-produced sex pheromone is a blend of (E)- and (Z)-11-tetradecenal, with field studies demonstrating that a blend containing approximately 95% of the (E)-isomer is most attractive to males.[7][8] This specificity highlights the sensitivity of the male's olfactory system to the isomeric ratio, a common theme in moth chemical communication. The spruce budworm's reliance on this pheromone has made it a target for pest management strategies utilizing synthetic versions for monitoring and mating disruption.[9][10]

Another significant pest where a related compound is crucial is the European corn borer (Ostrinia nubilalis) .[11][12] This species exists as two distinct pheromone strains, the Z-strain and the E-strain, which produce and respond to different isomeric blends of 11-tetradecenyl acetate.[13][14][15] While the primary component is the acetate, the corresponding aldehyde, 11-tetradecenal, also plays a role in the pheromone blend of some related species. For instance, systematic screening of blends containing (Z)-11- and (E)-11-tetradecenal has led to the discovery of attractants for several other lepidopteran species, including those in the Tortricidae family.[4]

The following table summarizes the occurrence of (E)-Tetradec-11-enal and related compounds in the pheromone blends of several insect species.

| Species | Family | Common Name | Pheromone Component(s) | Isomeric Ratio (E/Z) | Role |

| Choristoneura fumiferana[7][8] | Tortricidae | Eastern Spruce Budworm | (E/Z)-11-Tetradecenal | ~95:5 | Primary attractant |

| Choristoneura occidentalis[16] | Tortricidae | Western Spruce Budworm | (E/Z)-11-Tetradecenyl acetate & (E/Z)-11-Tetradecen-1-ol | - | Attractant |

| Ostrinia nubilalis[13][17] | Crambidae | European Corn Borer | (Z/E)-11-Tetradecenyl acetate | 97:3 (Z-strain) | Primary attractant |

| Acleris sparsana[4] | Tortricidae | - | (Z)-11-Tetradecenal & (E)-11-Tetradecenal | - | Attractant |

| Aphelia viburnana[4] | Tortricidae | - | (Z)-11-Tetradecenal & (E)-11-Tetradecenal | - | Attractant |

| Archips strojny[18] | Tortricidae | - | (Z)-11-Tetradecenyl acetate & (Z)-11-Tetradecen-1-ol | - | Attractant & Antagonist |

Biosynthesis of (E)-Tetradec-11-enal

The biosynthesis of (E)-Tetradec-11-enal, like that of most moth sex pheromones, originates from fatty acid metabolism. The process involves a series of enzymatic modifications of common saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18). While the complete pathway for (E)-Tetradec-11-enal has not been elucidated in a single species, a general pathway can be postulated based on studies of related compounds.

The key steps are believed to be:

-

Chain-shortening (β-oxidation): Longer-chain fatty acids are shortened to a C14 backbone.

-

Desaturation: A specific desaturase enzyme introduces a double bond at the ∆11 position of the fatty acyl precursor. The stereospecificity of this enzyme is crucial in determining the E/Z ratio of the final product.

-

Reduction: The carboxyl group of the fatty acyl precursor is reduced to an alcohol.

-

Oxidation: The resulting alcohol is then oxidized to the final aldehyde, (E)-Tetradec-11-enal.

Studies in Spodoptera littoralis have shown that (E,E)-10,12-tetradecadienyl acetate is biosynthetically derived from (Z)-11-tetradecenoic acid, highlighting the role of ∆11-desaturases.[19][20] Similarly, research on the spruce budworm points to the action of ∆11-desaturases in their sex pheromone biosynthesis.[16]

Caption: Postulated biosynthetic pathway of (E)-Tetradec-11-enal in insects.

Methodologies for the Study of (E)-Tetradec-11-enal

The study of insect pheromones like (E)-Tetradec-11-enal requires a combination of meticulous extraction techniques, sensitive analytical methods, and biological assays to confirm activity.

Experimental Protocol 1: Pheromone Gland Extraction

This protocol describes a general method for extracting pheromones from the abdominal tips of female moths, where the pheromone glands are typically located.

Causality: The choice of a non-polar solvent like hexane is crucial as pheromones are lipophilic. The timing of the extraction is synchronized with the female's "calling" behavior (peak pheromone release) to maximize the yield.

Step-by-Step Methodology:

-

Insect Rearing: Rear insect larvae on a species-appropriate artificial diet or host plant material under controlled conditions (temperature, humidity, and photoperiod).

-

Sexing and Staging: Separate male and female pupae. Allow virgin females to emerge and age for 1-3 days, as this is often the period of peak pheromone production.

-

Timing of Extraction: Conduct the extraction during the scotophase (dark period) when females are typically exhibiting calling behavior.[18]

-

Gland Excision: Anesthetize a virgin female moth by chilling. Carefully excise the terminal abdominal segments containing the pheromone gland using fine scissors or forceps.

-

Solvent Extraction: Immediately place the excised gland into a small vial containing 50-100 µL of high-purity hexane.

-

Extraction Period: Allow the extraction to proceed for 30 minutes to several hours at room temperature.

-

Sample Storage: Transfer the hexane extract to a clean vial, and if necessary, concentrate it under a gentle stream of nitrogen. Store the extract at -20°C or lower until analysis.

Experimental Protocol 2: Chemical Analysis by GC-MS and EAG

This workflow combines chemical identification with a biological confirmation of activity.

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds in a complex mixture. Electroantennography (EAG) provides a direct measure of the antennal response of a male insect to the identified compounds, confirming their biological relevance.

Step-by-Step Methodology:

-

GC-MS Analysis:

-

Inject 1-2 µL of the pheromone extract into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

-

Use a temperature program that effectively separates the components of the extract. For example, an initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 250°C.

-

Identify (E)-Tetradec-11-enal by comparing its mass spectrum and retention time with those of an authentic synthetic standard.

-

-

Electroantennography (EAG):

-

Excise the antenna from a live male moth.

-

Mount the antenna between two electrodes using conductive gel.

-

Deliver puffs of air containing the pheromone extract or synthetic standards over the antenna.

-

Record the electrical potential changes (depolarizations) from the antenna using an amplifier and data acquisition software.

-

A significant EAG response to a specific GC peak confirms that the compound is detected by the male's antenna.

-

Caption: General experimental workflow for pheromone identification.

Application in Pest Management

The specific and potent nature of (E)-Tetradec-11-enal makes it an excellent tool for Integrated Pest Management (IPM) programs.[9] Synthetic versions of the pheromone are used in two primary ways:

-

Monitoring: Traps baited with a lure containing the species-specific blend of (E)- and (Z)-11-tetradecenal are used to monitor pest populations.[6] This allows for the timely and targeted application of control measures.

-

Mating Disruption: Dispersing a large amount of the synthetic pheromone into the environment confuses male insects and prevents them from locating females, thereby disrupting mating and reducing the subsequent larval population.[9][10] This method is environmentally friendly and highly specific, minimizing impacts on non-target organisms.

Conclusion and Future Directions

(E)-Tetradec-11-enal is a pivotal semiochemical in the life cycle of many insect species, particularly moths. Its role as a sex pheromone has been extensively studied, leading to significant advancements in our understanding of insect chemical communication and the development of sustainable pest management strategies. Future research should focus on elucidating the precise enzymatic machinery and genetic regulation of its biosynthesis, which could open new avenues for pest control through the disruption of pheromone production. Furthermore, exploring the diversity of olfactory receptors and neural pathways involved in the perception of (E)-Tetradec-11-enal and its isomers will provide deeper insights into the evolution of species-specific communication systems.

References

- (E)-Tetradec-11-enal | 35746-21-5 - Benchchem. (URL: )

- (E)-Tetradec-11-enal - MySkinRecipes. (URL: )

- (E)-tetradec-11-enyl acetate - AERU - University of Hertfordshire. (URL: )

- Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone. (URL: )

- Biosynthesis of insect sex pheromone precursors via engineered β-oxid

-

Spruce budworm (Choristoneura fumiferana) pheromone chemistry and behavioral responses to pheromone components and analogs - PubMed. (URL: [Link])

-

Field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends to male spruce budworm moths,Choristoneura fumiferana (Clemens) - PubMed. (URL: [Link])

-

ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. - ResearchGate. (URL: [Link])

- Straight Chain Arthropod Pheromones (SCAPs). (URL: )

-

(E)-11-tetradecen-1-yl acetate, 33189-72-9 - The Good Scents Company. (URL: [Link])

-

Identification and biosynthesis of (E,E)-10,12-tetradecadienyl acetate in Spodoptera littoralis female sex pheromone gland - PubMed. (URL: [Link])

-

Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed. (URL: [Link])

-

New lepidopteran sex attractants found by systematic field screening of blends containing (Z)-11- and (E)-11-tetradecenal - PubMed. (URL: [Link])

-